molecular formula C11H19Cl2N3 B1402604 4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride CAS No. 1361113-55-4

4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride

Cat. No. B1402604
M. Wt: 264.19 g/mol
InChI Key: RROWPWPXMUHJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride, commonly known as DMPP, is a piperidine derivative with a pyrimidine ring that has methyl substituents at the 4 and 6 positions. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives, including DMPP, has been a subject of extensive research. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

The molecular formula of DMPP is C11H19Cl2N3. It contains a six-membered piperidine ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine ring is attached to a pyrimidine ring that has methyl substituents at the 4 and 6 positions.


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Physical And Chemical Properties Analysis

The molecular weight of DMPP is 264.19 g/mol. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved sources.

Scientific Research Applications

Hydrogen-bonded Structures and Conformation

4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride, a compound with a pyrimidine ring structure, shows significant differences in supramolecular aggregation in similar compounds due to the readiness with which highly-substituted pyrimidine rings can be distorted from planarity (Trilleras et al., 2008).

Antimicrobial Activity

Compounds with the pyrimidine structure, including derivatives of 4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride, have been synthesized and characterized, showing potential antimicrobial activity against different bacterial and fungal strains. Some derivatives have also demonstrated the potential to induce bacterial cell membrane rupture and disintegration, as confirmed by field emission scanning electron microscopic analysis (Bhat & Begum, 2021).

Insecticidal and Antibacterial Potential

Derivatives of 4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride have been evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms. This highlights the versatile applications of these compounds in the field of agriculture and medicine (Deohate & Palaspagar, 2020).

Corrosion Inhibition

Piperidine derivatives, including those related to 4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to understand the adsorption behaviors and inhibition efficiencies of these compounds, which are significant in industrial applications to prevent metal corrosion (Kaya et al., 2016).

Future Directions

The future directions in the research of piperidine derivatives like DMPP could involve the development of more efficient synthesis methods, exploration of new reactions, and discovery of potential drugs containing the piperidine moiety . The pharmaceutical applications of synthetic and natural piperidines, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety, were covered .

properties

IUPAC Name

4,6-dimethyl-2-piperidin-2-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c1-8-7-9(2)14-11(13-8)10-5-3-4-6-12-10;;/h7,10,12H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROWPWPXMUHJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCCN2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 2
4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 3
4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 4
4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 5
4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 6
4,6-Dimethyl-2-(piperidin-2-yl)pyrimidine dihydrochloride

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